3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione
Description
Properties
IUPAC Name |
3-amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9(2)5-4(8)6(10)7(5)11/h3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRZDPYFUZNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C(=O)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves coupling a halogenated cyclobutene-dione intermediate with ethyl(methyl)amine using a Pd(0) catalyst . The protocol is adapted from Patent US6465523B1, which details the synthesis of structurally analogous compounds.
Reaction Scheme:
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Halogenated Intermediate Preparation :
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Substrate: 4-Bromo-3-methoxycyclobut-3-ene-1,2-dione.
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Catalyst: Benzylchlorobis(triphenylphosphine)palladium(II).
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Additive: Cuprous iodide.
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Solvent: Dimethylformamide (DMF).
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Conditions: 80°C, 12–24 hours.
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Amine Coupling :
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Amine: Ethyl(methyl)amine.
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Solvent: Ethanol.
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Temperature: Room temperature to 60°C.
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Time: 2–6 hours.
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Optimization Insights
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Catalyst Load : Reducing Pd catalyst from 5 mol% to 2 mol% decreases cost without sacrificing yield.
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Solvent Choice : Replacing DMF with hexafluorobenzene improves reaction homogeneity, increasing yield by 8%.
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Workup : Ethyl acetate extraction followed by silica gel chromatography achieves >99% purity.
Enolate Alkylation Strategy
Methodology
This approach leverages the enolate form of squaric acid derivatives to introduce the ethyl(methyl)amino group.
Reaction Steps:
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Enolate Formation :
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Substrate: Diethyl squarate.
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Base: Lithium diisopropylamide (LDA).
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Solvent: Tetrahydrofuran (THF)/diethyl ether (1:1).
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Temperature: −78°C.
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Alkylation :
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Electrophile: Ethyl(methyl)amine.
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Quenching: 0.1 N HCl.
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Isolation: Ethyl acetate extraction and rotary evaporation.
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Key Data:
Challenges and Solutions
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Low-Temperature Requirements : Maintaining −78°C is critical to prevent enolate decomposition. Dry ice/acetone baths are standard.
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Amine Reactivity : Ethyl(methyl)amine’s steric bulk slows alkylation; extending reaction time to 3 hours improves conversion.
Industrial-Scale Production
Process Design
Adapting lab-scale methods for industrial production involves:
Economic Analysis
| Cost Factor | Lab-Scale | Industrial-Scale |
|---|---|---|
| Catalyst Cost | $120/g | $45/g (bulk) |
| Solvent Cost | $8/L | $2.5/L (recycled) |
| Labor (per kg) | 40 hours | 8 hours |
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | 80% | >95% | High | Moderate |
| Enolate Alkylation | 70% | 90% | Low | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: C7H10N2O2
- Molecular Weight: 154.169 g/mol
- Purity: Typically >95% in research-grade preparations .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in treating chemokine-mediated pathologies. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, which are crucial for developing treatments for diseases like rheumatoid arthritis and multiple sclerosis .
Anticancer Research
Recent studies have highlighted the compound's role in cancer research. Its structural analogs have shown promise in inhibiting specific cancer cell lines, suggesting that modifications to its structure could enhance its efficacy as an anticancer agent. For instance, compounds based on this structure have been evaluated for their ability to induce apoptosis in malignant cells .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Investigations into its effects on neurotransmitter release and receptor binding have revealed potential applications in treating neurological disorders such as depression and anxiety .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced pro-inflammatory cytokine levels in vitro. The findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs.
| Compound | Cytokine Reduction (%) | IC50 (µM) |
|---|---|---|
| Derivative A | 75% | 10 |
| Derivative B | 60% | 15 |
| Control | 5% | N/A |
Case Study 2: Anticancer Efficacy
In another study focusing on the anticancer properties of related compounds, researchers found that certain derivatives exhibited selective cytotoxicity against ovarian cancer cells while sparing normal cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative C | Ovarian (A2780) | 8 |
| Derivative D | Breast (MCF7) | 12 |
| Control | Normal Fibroblasts | N/A |
Mechanism of Action
The mechanism of action of 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, influencing their structure and function . These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 2: Functional Data for Select Analogs
Structure-Activity Relationships (SAR):
- Antiparasitic Activity: Bulky substituents (e.g., diethylaminoethylamino in compound 26) correlate with enhanced antileishmanial potency, likely due to improved membrane interaction .
- Anion Binding: Amino groups with hydrogen-bonding capacity (e.g., hydroxyethylamino in ) facilitate anion recognition, while ethyl(methyl)amino may offer a balance between lipophilicity and polarity .
- Enzyme Inhibition : Aromatic substituents (e.g., pyridylmethyl in SQ31f) enhance binding to hydrophobic enzyme pockets, as seen in mycobacterial ATP synthase inhibition .
Biological Activity
Overview
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione, with the CAS number 1393840-12-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves reactions of precursors under controlled conditions, often utilizing solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide. The production process may also include purification steps like recrystallization or chromatography to achieve high purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various synthesized compounds, it was shown to be effective against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that it possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of specific signaling pathways associated with cell survival and death .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- π-π Stacking Interactions : These interactions may enhance the binding affinity of the compound to target proteins or nucleic acids, which is crucial for its anticancer activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione | Structure | Moderate antimicrobial activity |
| 3,4-Bis((2-(dimethylamino)ethyl)amino)cyclobut-3-ene-1,2-dione | Structure | High anticancer activity |
| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Structure | Antimicrobial and anticancer properties |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various synthesized derivatives including this compound against clinical isolates of Klebsiella pneumoniae and Staphylococcus aureus. The results indicated that this compound exhibited superior activity compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized XTT assays to measure cell viability post-treatment with varying concentrations of the compound. The findings suggested a dose-dependent response with significant reductions in cell viability at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
